molecular formula C7H6ClF B1346809 2-Chloro-6-fluorotoluene CAS No. 443-83-4

2-Chloro-6-fluorotoluene

Cat. No. B1346809
CAS RN: 443-83-4
M. Wt: 144.57 g/mol
InChI Key: FNPVYRJTBXHIPB-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorotoluene (CFT) is a halogenated derivative of toluene . It is used as an intermediate in numerous organic syntheses . It appears as a colorless to light yellow liquid .


Synthesis Analysis

The production process of 2-Chloro-6-fluorotoluene involves the reaction of 6-fluorotoluene with chlorine gas in the presence of a catalyst . The reaction proceeds at high temperature and pressure, and requires careful control of the reaction conditions to ensure high yield and purity .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-fluorotoluene is C7H6ClF . Its molecular weight is 144.57 g/mol . The structure of the molecule in the ground state has been calculated using Hartree-Fock (HF) and density functional methods (B3LYP) with 3-21 and 6-31G* basis sets .


Chemical Reactions Analysis

2-Chloro-6-fluorotoluene is used to prepare 2-chloro-6-fluorobenzaldehyde via oxidation with hydrogen peroxide, which forms an aldehyde group . It is also used in the preparation of 4-chloro-1H-indazole .


Physical And Chemical Properties Analysis

2-Chloro-6-fluorotoluene is a colorless to light yellow liquid . It has a boiling point of 154-156 °C and a density of 1.191 g/mL at 25 °C . The refractive index is 1.504 .

Scientific Research Applications

Microwave Spectroscopy and Quantum Chemistry

2-Chloro-4-fluorotoluene has been a subject of study in the context of microwave spectroscopy and quantum chemistry. The research focused on the internal rotation of the methyl group and hyperfine effects originating from the chlorine nuclear quadrupole moment. This study provided insights into the torsional barrier, rotational constants, and quadrupole coupling constants of 2-Chloro-6-fluorotoluene and its isotopologues (Nair et al., 2020).

Displacement Mechanisms in Corona Discharge

Investigations into the displacement mechanisms of Cl substituents in chlorofluorotoluene in corona discharge have been conducted. This research explored the role of the methyl group in the displacement process and proposed a mechanism based on bond dissociation energies (Chae, Lim, & Lee, 2016).

Molecular Orbital Estimates

Studies have also been conducted to compute the internal rotational barriers in 2-fluorotoluene and 2-chlorotoluene using ab initio basis sets and MP2 calculations. These studies help in understanding the molecular structures and barriers in halogenated toluenes (Schaefer, Sebastian, & Hruska, 1992).

FTIR, FT-Raman, and NMR Studies

2-Chloro-6-fluorotoluene has been analyzed using FTIR, FT-Raman, and NMR spectroscopy. These studies, combined with theoretical calculations, provide insights into the molecular structure, vibrational frequencies, and chemical shifts of the compound, contributing to a better understanding of its physical and chemical properties (Krishnakumar et al., 2013).

Corona Discharge Studies

Research on the generation of radicals in corona discharge using 2-chloro-6-fluorotoluene as a precursor has been conducted. This includes the study of vibronic emission spectra and the formation of benzyl-type radicals, offering insights into the chemical processes occurring in corona discharge environments (Yoon, Chae, Lim, & Lee, 2015).

Solid Acid Catalysts in Fluorotoluene Nitration

Another area of research involves the use of solid acid catalysts for the nitrationof fluorotoluenes using nitric acid. This process showcases a regioselective, environmentally friendly approach for nitration, yielding high conversions and selectivities. This research highlights the potential of fluorotoluene derivatives in chemical synthesis and the advantages of using solid acid catalysts (Maurya et al., 2003).

Safety And Hazards

2-Chloro-6-fluorotoluene is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-chloro-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPVYRJTBXHIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Record name 2-Chloro-6-fluorotoluene
Source Wikipedia
URL https://en.wikipedia.org/wiki/2-Chloro-6-fluorotoluene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059997
Record name 2-Chloro-6-fluorotoluene
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Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorotoluene

CAS RN

443-83-4
Record name 1-Chloro-3-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-fluoro-2-methyl-
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Record name Benzene, 1-chloro-3-fluoro-2-methyl-
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Record name 2-Chloro-6-fluorotoluene
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Record name 2-chloro-6-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
V Krishnakumar, K Mangaiarkkarasi… - … Acta Part A: Molecular …, 2013 - Elsevier
… 2 chloro 6 fluorotoluene. (b) Chemical structure of 2,6 dichlorotoluene. (c) Optimized structure of 2 chloro 6 fluorotoluene … (e) Bond angle diagram of 2 chloro 6 fluorotoluene obtained by …
Number of citations: 6 www.sciencedirect.com
GNR Tripathi, BN Tewari, RM Verma… - Journal de Chimie …, 1974 - jcp.edpsciences.org
The absorption spectrum of 2-chloro 6-fluoro-toluene molécule has been investigated in the near ultraviolet. The bands are observed in the region 2 553-2 722 Å. The (0,0) band has …
Number of citations: 1 jcp.edpsciences.org
YW Yoon, SY Chae, M Lim, SK Lee - Chemical Physics Letters, 2015 - Elsevier
… We generated vibronically excited but jet-cooled 2-chloro-6-fluorobenzyl radical from precursor 2-chloro-6-fluorotoluene seeded in a large amount of helium carrier gas using a pinhole-…
Number of citations: 3 www.sciencedirect.com
SY Chae, M Lim, SK Lee - Chemical Physics Letters, 2016 - Elsevier
… 2-chloro-6-fluorotoluene … of 2-chloro-6-fluorotoluene [b] produces the 2-chloro-6-fluorobenzyl radical [c] while the displacement of a phenylic Cl by a methyl H in 2-chloro-6-fluorotoluene …
Number of citations: 2 www.sciencedirect.com
EC Richard, RA Walker, KT Lu, JC Weisshaar - 1994 - kb.osu.edu
… Using resonant two photon ionization we have measured the low frequency torsional vibrational structure of 2-chloro-6-fluorotoluene in a skimmed molecular beam. The $S_{1} \…
Number of citations: 0 kb.osu.edu
JC Weisshaar - 1994 - osti.gov
… to yield the threefold barrier in 2-chloro-6-fluorotoluene. We can do so most easily in S1. Accordingly, we have obtained the S1-S0spectrum of 2-chloro-6-fluorotoluene and will try to …
Number of citations: 0 www.osti.gov
JY Corey, AJ Pitts, REK Winter, NP Rath - Journal of organometallic …, 1995 - Elsevier
… Bromination of 2-chloro-6-fluorotoluene by NBS occurred smoothly in CC14 and furnished 60% of distilled 2-chloro-6-fluorobenzyl bromide in 97% purity. Reaction of this benzyl …
Number of citations: 5 www.sciencedirect.com
MS NEWMAN, EH WISEMAN - The Journal of Organic Chemistry, 1961 - ACS Publications
The 3-fluorophthalic anhydride needed for the synthesis was prepared by oxidation of 2, 3-dimethylfluorobenzene, obtained by decomposition of 2, 3-dimethylbenzenediazonium …
Number of citations: 26 pubs.acs.org
G Merga, CT Aravindakumar, BSM Rao… - Journal of the …, 1994 - pubs.rsc.org
… seen from a comparison of the spectra of 2chloro-6-fluorotoluene and 2,6-dichlorotoluene (A… The spectrum of 2chloro-6-fluorotoluene has two overlapping peaks at 300 and 330 nm and …
Number of citations: 87 pubs.rsc.org
G Meng, T Yang, Y Liu - Organic Preparations and Procedures …, 2011 - Taylor & Francis
… Apart from the use of the expensive fluoro compound, the Wolff-Kishner reduction of the intermediate hydrazone in Method D does lead to the formation of 2-chloro-6-fluorotoluene as a …
Number of citations: 2 www.tandfonline.com

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